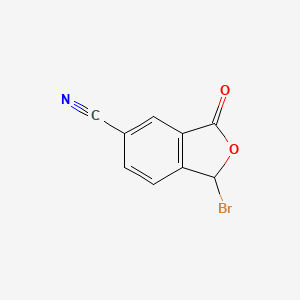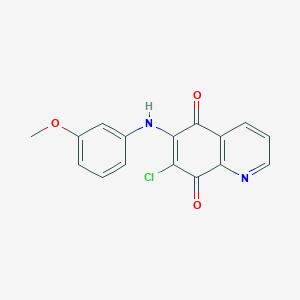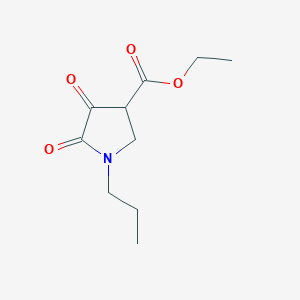
N-(3-Phenylisoxazol-5-yl)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylisoxazol-5-yl)benzimidamide is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core linked to a phenylisoxazole moiety, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves eco-friendly and efficient synthetic methods. These methods aim to minimize the use of toxic reagents and reduce waste production. Green chemistry approaches, such as using non-toxic solvents and catalysts, are commonly employed in the large-scale synthesis of these compounds .
化学反応の分析
Types of Reactions
N-(3-Phenylisoxazol-5-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
科学的研究の応用
N-(3-Phenylisoxazol-5-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-(3-Phenylisoxazol-5-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
N-(3-Phenylisoxazol-5-yl)benzimidamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with various biological activities.
2-(4-Nitrobenzyl)-1H-benzimidazole: Exhibits significant inhibitory effects against certain enzymes
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18) |
InChIキー |
BUIDUMCAINEOGY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



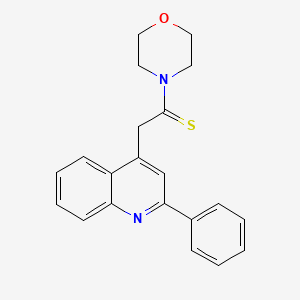

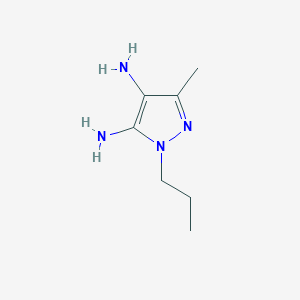
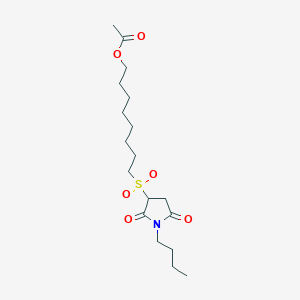
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
